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Introduction
Dipeptidyl peptidase 4 (DPP4), also known as the cluster of differentiation 26 (CD26), is a

multifaceted transmembrane glycoprotein with significant implications in both metabolic and

immune regulation.[1][2] Initially identified for its enzymatic role in glucose homeostasis,

particularly the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1), a

substantial body of research has illuminated its critical functions within the immune system.[1]

[3][4] This guide provides a comprehensive overview of the foundational research on DPP4's

role in immune regulation, presenting key quantitative data, detailed experimental protocols,

and visual representations of its complex signaling pathways and functional relationships.

DPP4's immunological significance stems from two primary mechanisms: its enzymatic activity

and its non-enzymatic interactions with other cell surface proteins.[3][5] As an enzyme, DPP4

cleaves N-terminal dipeptides from various substrates, including a wide range of chemokines,

thereby modulating their activity and influencing leukocyte trafficking.[3][6][7] In its non-

enzymatic capacity, DPP4 acts as a co-stimulatory molecule, most notably through its

interaction with adenosine deaminase (ADA), which plays a pivotal role in T-cell activation and

proliferation.[8][9][10]

This document will explore the expression of DPP4 across various immune cell lineages, delve

into the molecular details of its enzymatic and non-enzymatic functions, and outline the

signaling cascades it influences. Furthermore, we will provide standardized protocols for key

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b10770186?utm_src=pdf-interest
https://academic.oup.com/cei/article/185/1/1/6412130
https://pubmed.ncbi.nlm.nih.gov/37732495/
https://academic.oup.com/cei/article/185/1/1/6412130
https://pmc.ncbi.nlm.nih.gov/articles/PMC7102585/
https://pubmed.ncbi.nlm.nih.gov/25034244/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7102585/
https://www.researchgate.net/figure/The-expression-and-function-of-DPP4-in-immune-cells_tbl1_359015265
https://pmc.ncbi.nlm.nih.gov/articles/PMC7102585/
https://link.springer.com/article/10.15252/emmm.201506145
https://pmc.ncbi.nlm.nih.gov/articles/PMC7166560/
https://academic.oup.com/cei/article/184/3/265/6412179
https://calonmedical.com/Pharmacology/Articles/pharmacology-1-1006.php
https://www.ahajournals.org/doi/10.1161/circresaha.116.305665
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10770186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


experimental assays and summarize critical quantitative data to facilitate a deeper

understanding and future research in this area.

DPP4 Expression and Function Across Immune
Cells
DPP4 is widely expressed on a variety of immune cells, with its expression level often

correlating with the cell's activation state.[11][12] This differential expression underscores its

diverse roles in orchestrating immune responses.

T Lymphocytes
T cells are a major focus of DPP4 research in immunology. DPP4 is expressed on both CD4+

and CD8+ T cells, particularly on memory T-cell subsets.[1][12] Its expression is significantly

upregulated upon T-cell activation.[1]

Th1 and Th17 Cells: Human Th1 and especially Th17 cells exhibit high levels of

enzymatically active DPP4.[1][12]

Regulatory T cells (Tregs): Conversely, DPP4 is considered a negative selection marker for

human regulatory T cells (Tregs), which typically show low expression.[1][12]

Co-stimulation: The most well-characterized non-enzymatic function of DPP4 on T cells is its

role as a co-stimulatory molecule. This is primarily mediated through its interaction with

adenosine deaminase (ADA).[3][10][13] This interaction enhances T-cell receptor (TCR)

signaling, leading to increased proliferation and cytokine production, such as IFN-γ and TNF-

α.[3][14] DPP4 also interacts with other molecules like caveolin-1 on antigen-presenting cells

(APCs) to facilitate T-cell co-stimulation.[14][15]

B Lymphocytes
While expressed at low levels on resting B cells, DPP4 expression can increase upon

activation.[3] Inhibition of DPP4 activity has been shown to reduce B-cell activation and IgM

secretion in a dose-dependent manner, suggesting a role in modulating humoral immunity.[3]

Natural Killer (NK) Cells
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Freshly isolated human NK cells express low levels of DPP4.[3] However, DPP4 appears to be

involved in the modulation of NK cell proliferation, as specific inhibitors can suppress their DNA

synthesis and cell cycle progression.[3]

Myeloid Cells
DPP4 is expressed on dendritic cells (DCs) and macrophages.[3][11][12] Its expression on

these antigen-presenting cells is crucial for T-cell activation. The interaction between DPP4 on

T cells and caveolin-1 on APCs can induce CD86 expression on the APC, further promoting the

co-stimulatory signal.[14] Macrophage-expressed DPP4 can bind ADA, which in turn modulates

local adenosine concentrations and promotes T-cell proliferation, contributing to inflammatory

processes.[3] Notably, M1-polarized pro-inflammatory macrophages have been shown to

express higher levels of DPP4.[3]

Quantitative Data on DPP4 in Immune Regulation
The following tables summarize key quantitative data related to DPP4's expression and

function in the immune system.

Table 1: DPP4 Expression on Human

Peripheral Blood Lymphocyte Subsets

Cell Type Typical DPP4/CD26 Expression (%)

Resting T Cells
Fraction, mainly on CD4+CD45RO+ memory T

cells[1]

Activated T Cells Up to 70% of peripheral blood lymphocytes[1]

CD4+ T Helper (Th) Subsets Th17 > Th1 > Th2[12]

Regulatory T cells (Tregs) Low to negative[1][12]

Resting B Cells Low[3]

Activated B Cells
~50% (following pokeweed mitogen stimulation)

[3]

Resting NK Cells Low[3]
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| Table 2: Effects of DPP4 Enzymatic Activity on Key Chemokine Substrates | | | :--- | :--- | :--- | |

Chemokine | Effect of DPP4 Cleavage | Functional Consequence | | CXCL10 (IP-10) | N-

terminal truncation | Generates an antagonist form (CXCL103-77) that limits T-cell and NK cell

migration.[6][7][16] | | CXCL12 (SDF-1α) | N-terminal truncation | Reduced binding to CXCR4,

loss of chemotactic properties.[6][7][17] | | CCL5 (RANTES) | N-terminal truncation | Enhanced

anti-HIV activity.[7] | | CCL22 (MDC) | N-terminal truncation | Reduced chemotactic activity for

T-cells.[17] |

| Table 3: Impact of DPP4 Inhibitors on Immune Cell Functions | | | :--- | :--- | :--- | | Inhibitor

Type | Effect | Observed Outcome | | Specific DPP4 inhibitors | Dose-dependent reduction in B-

cell activation and IgM secretion.[3] | Immunomodulation | | Sitagliptin | Inhibition of human

peripheral blood mononuclear cell proliferation.[18] | Anti-inflammatory effect | | DPP4 inhibitors

(general) | Down-regulation of Th1-like phenotype, up-regulation of Th2-type cytokines,

stimulation of Treg proliferation, and decreased IL-17 production.[3] | Shift in T-cell polarization

| | DPP4 inhibitors (general) | Suppression of IL-2 and IFN-γ production from mitogen-

stimulated T-cells.[19] | Reduced T-cell effector function |

Signaling Pathways and Functional Relationships
The multifaceted nature of DPP4's role in immune regulation can be visualized through its

involvement in distinct signaling pathways and its dual-function capabilities.

DPP4-Mediated T-Cell Co-stimulation
The interaction between DPP4 and ADA on the surface of T cells is a critical co-stimulatory

pathway that augments TCR signaling. This pathway is crucial for full T-cell activation,

proliferation, and effector function.
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Caption: DPP4/CD26 interacts with ADA and Caveolin-1 to provide co-stimulatory signals for T-

cell activation.
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Dual Functions of DPP4 in Immune Modulation
DPP4 exerts its influence through two distinct, yet interconnected, mechanisms: its enzymatic

activity that modifies soluble factors like chemokines, and its non-enzymatic, protein-protein

interactions that mediate cell-to-cell communication.
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Caption: DPP4 modulates immune responses via enzymatic cleavage of chemokines and non-

enzymatic co-stimulation.

Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role

of DPP4 in immune regulation.

Protocol 1: DPP4/CD26 Cell Surface Expression by Flow
Cytometry
Objective: To quantify the percentage of immune cells expressing DPP4 and the relative

expression level (Mean Fluorescence Intensity - MFI).

Materials:

Peripheral Blood Mononuclear Cells (PBMCs) or isolated immune cell subsets.

FACS Buffer: PBS with 2% Fetal Bovine Serum (FBS) and 0.05% Sodium Azide.

Fluorochrome-conjugated anti-human CD26 antibody (e.g., FITC, PE, or APC).

Fluorochrome-conjugated antibodies for cell lineage markers (e.g., CD3, CD4, CD8, CD19).

Isotype control antibody corresponding to the anti-CD26 antibody.

Flow cytometer.

Procedure:

Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient

centrifugation. Wash cells twice with cold PBS.

Cell Counting: Resuspend cells in FACS buffer and perform a cell count. Adjust cell

concentration to 1 x 107 cells/mL.

Staining: Aliquot 100 µL of cell suspension (1 x 106 cells) into flow cytometry tubes.
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Add the predetermined optimal concentration of the anti-CD26 antibody and other cell

surface marker antibodies. For the negative control, add the corresponding isotype control

antibody to a separate tube.

Incubation: Incubate for 30 minutes at 4°C in the dark.

Washing: Wash the cells twice by adding 2 mL of cold FACS buffer and centrifuging at 300 x

g for 5 minutes.

Resuspension: Resuspend the cell pellet in 300-500 µL of FACS buffer.

Data Acquisition: Acquire data on a flow cytometer, collecting a minimum of 50,000 events in

the lymphocyte gate.

Data Analysis: Analyze the data using appropriate software (e.g., FlowJo, FCS Express).

Gate on the lymphocyte population based on forward and side scatter, then on specific cell

subsets (e.g., CD3+ T cells). Determine the percentage of CD26+ cells and the MFI within

each population, comparing to the isotype control.

Protocol 2: DPP4 Enzymatic Activity Assay
Objective: To measure the enzymatic activity of soluble or membrane-bound DPP4.

Materials:

Cell lysate or purified soluble DPP4.

DPP4 Assay Buffer: (e.g., 100 mM Tris-HCl, pH 8.0).

DPP4 Substrate: Gly-Pro-p-nitroanilide (G-pNA) or a fluorogenic substrate like Gly-Pro-AMC.

DPP4 Inhibitor (for control): e.g., Sitagliptin, Vildagliptin.

96-well microplate.

Microplate reader (spectrophotometer at 405 nm for pNA or fluorometer for AMC).

Procedure:
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Sample Preparation: Prepare cell lysates or dilute purified DPP4 in assay buffer.

Reaction Setup: In a 96-well plate, add 50 µL of sample per well. Include wells for a negative

control (buffer only) and an inhibitor control (sample pre-incubated with a DPP4 inhibitor).

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

Initiate Reaction: Add 50 µL of the DPP4 substrate (e.g., 2 mM G-pNA) to each well to start

the reaction.

Measurement: Immediately place the plate in a microplate reader set to 37°C. Measure the

absorbance at 405 nm (for pNA) or fluorescence (Ex/Em = 360/460 nm for AMC) every 1-2

minutes for 30-60 minutes.

Data Analysis: Calculate the rate of reaction (Vmax) from the linear portion of the kinetic

curve. DPP4 activity is proportional to the rate of substrate cleavage. A standard curve using

free p-nitroaniline or AMC can be used to quantify the product generated.

Workflow for Assessing DPP4 Inhibitor Effects on T-Cell
Proliferation
The following diagram illustrates a typical experimental workflow to determine the

immunomodulatory effect of a DPP4 inhibitor on T-cell proliferation.
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Caption: Experimental workflow for analyzing the impact of DPP4 inhibitors on T-cell

proliferation using CFSE.

Conclusion and Future Directions
DPP4 is a pivotal molecule in the immune system, acting as a nexus between metabolic state

and immune responsiveness. Its dual functionality—enzymatic processing of key signaling

molecules and non-enzymatic co-stimulation of T cells—places it at the heart of numerous

immunoregulatory processes. The development of DPP4 inhibitors for type 2 diabetes has

inadvertently provided powerful tools to probe these functions, revealing significant anti-

inflammatory and immunomodulatory potential.[2][4][18]

Future research should focus on dissecting the cell-specific roles of DPP4 to better understand

the outcomes of systemic DPP4 inhibition. For drug development professionals, this

understanding is critical for predicting potential immunological side effects and for exploring the

therapeutic application of DPP4 inhibitors in autoimmune and inflammatory diseases. The

continued investigation into the complex biology of DPP4 will undoubtedly uncover new

avenues for therapeutic intervention in a host of human diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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